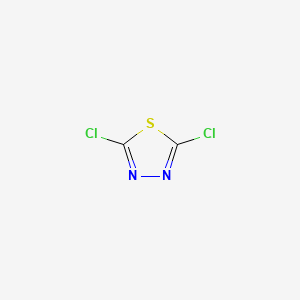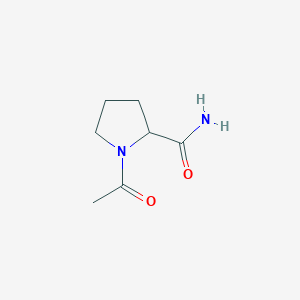![molecular formula C5H4ClN5 B1267356 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 5417-78-7](/img/structure/B1267356.png)
6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Übersicht
Beschreibung
6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C5H4ClN5 and its molecular weight is 169.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
6-Chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine and its derivatives are crucial in pharmacological research due to their varied biological activities. A study by Ogurtsov and Rakitin (2021) demonstrated the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, a compound in this category, and confirmed its structure through various analytical methods (Ogurtsov & Rakitin, 2021).
Biological Activity and Synthesis Methods
These compounds are known for their diverse biological activities. For example, Golec et al. (1992) described the synthesis of various derivatives, highlighting their potential in creating biologically active compounds (Golec, Scrowston, & Dunleavy, 1992). Quiroga et al. (2008) explored microwave-assisted synthesis methods for pyrazolo[3,4-d]pyrimidines, showcasing the efficient creation of these compounds under solvent-free conditions (Quiroga et al., 2008).
Pharmacological Properties
These compounds have shown promise in various pharmacological studies. Aydin et al. (2021) synthesized new derivatives and evaluated their inhibition properties against acetylcholinesterase and carbonic anhydrase, revealing their potential therapeutic applications (Aydin, Anil, & Demir, 2021). Similarly, Beyzaei et al. (2017) synthesized novel derivatives for antimicrobial applications, demonstrating the versatility of these compounds in medicinal chemistry (Beyzaei et al., 2017).
Anticancer and Anti-Inflammatory Applications
Research by Rahmouni et al. (2016) and Abdellatif et al. (2014) showcased the synthesis of pyrazolo[3,4-d]pyrimidines with anticancer and anti-inflammatory properties, further emphasizing the therapeutic potential of these compounds (Rahmouni et al., 2016), (Abdellatif et al., 2014).
Wirkmechanismus
Target of Action
The primary target of 6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is thus a key player in cell proliferation .
Mode of Action
This compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibits the progression of the cell cycle from the G1 phase to the S phase, thereby halting cell proliferation .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle regulatory pathway. The compound’s action leads to a halt in the cell cycle progression, affecting the downstream processes of DNA replication and cell division .
Result of Action
The result of the action of this compound is the inhibition of cell proliferation. By blocking the activity of CDK2, the compound prevents cells from progressing through the cell cycle, thereby inhibiting their growth . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Zukünftige Richtungen
The future directions for the research on “6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine” and its derivatives could involve further exploration of their anticancer activities and mechanisms of action . Additionally, the development of more potent and selective inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold could be a promising direction .
Biochemische Analyse
Biochemical Properties
6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with xanthine oxidase, an enzyme involved in purine metabolism, by binding to its active site and inhibiting its activity . This interaction is crucial for its potential therapeutic applications, as xanthine oxidase inhibitors are used to treat conditions like gout and hyperuricemia.
Cellular Effects
This compound exhibits various effects on different cell types and cellular processes. It has been reported to influence cell signaling pathways, including the MAPK and PI3K/AKT pathways, which are critical for cell proliferation and survival . Additionally, this compound affects gene expression and cellular metabolism, leading to altered cellular functions. For example, it has demonstrated cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It binds to the active sites of target enzymes, such as xanthine oxidase, through hydrogen bonding and hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to downstream effects on cellular processes. Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as refrigeration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and anticancer activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage. These threshold effects highlight the importance of dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in metabolic pathways related to purine metabolism. It interacts with enzymes like xanthine oxidase, affecting the metabolic flux and levels of metabolites such as uric acid . These interactions are crucial for its potential therapeutic applications in treating metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria or the endoplasmic reticulum, where it exerts its biochemical effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
6-chloro-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN5/c6-5-9-3(7)2-1-8-11-4(2)10-5/h1H,(H3,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZGPZOZVWMCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC(=NC(=C21)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40279177 | |
| Record name | 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5417-78-7 | |
| Record name | 5417-78-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11576 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-chloro-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40279177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[2-(4-aminophenoxy)ethyl]acetamide](/img/structure/B1267279.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine](/img/structure/B1267286.png)







